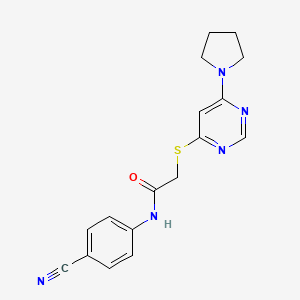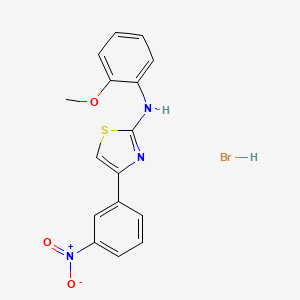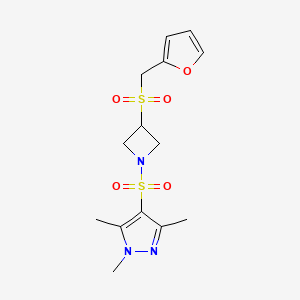
4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a furan ring, an azetidine ring, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the furan-2-ylmethyl sulfone: This step involves the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride in the presence of a base.
Azetidine ring formation: The furan-2-ylmethyl sulfone is then reacted with an azetidine derivative under suitable conditions to form the azetidine ring.
Pyrazole ring formation: The final step involves the cyclization of the intermediate with a suitable pyrazole precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl groups can be reduced to sulfides under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole: can be compared with other sulfonyl-containing azetidine and pyrazole derivatives.
Furan-2-ylmethyl sulfone derivatives: These compounds share the furan-2-ylmethyl sulfone moiety and may have similar reactivity and applications.
Azetidine derivatives: Compounds containing the azetidine ring are often studied for their biological activity and synthetic utility.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct functional groups (furan, azetidine, and pyrazole), which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
4-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonyl-1,3,5-trimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S2/c1-10-14(11(2)16(3)15-10)24(20,21)17-7-13(8-17)23(18,19)9-12-5-4-6-22-12/h4-6,13H,7-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDGSAHZZILISH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

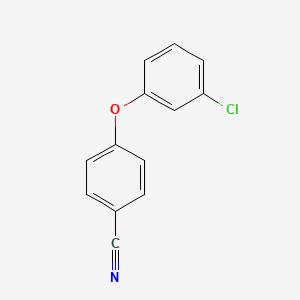

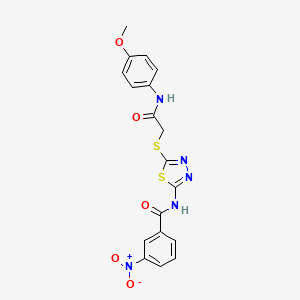
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B2401242.png)
![N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2401246.png)
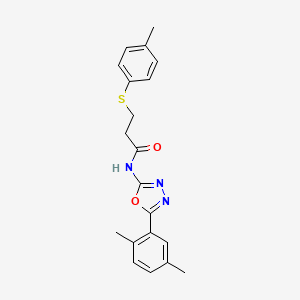
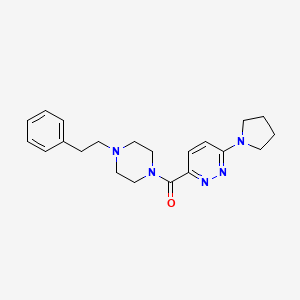
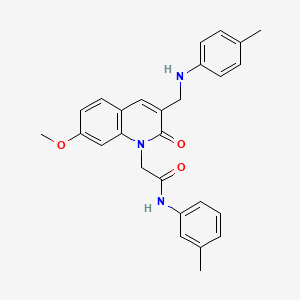

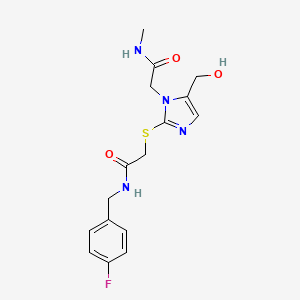
![4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B2401254.png)
